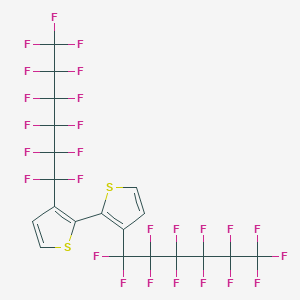
3,3'-Bis(tridecafluorohexyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene is a fluorinated organic compound that belongs to the class of bithiophenes. This compound is characterized by the presence of two thiophene rings connected by a single bond, with each thiophene ring substituted by a tridecafluorohexyl group at the 3-position. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Bithiophene Core: The bithiophene core can be synthesized through a coupling reaction of two thiophene units. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki coupling.
Introduction of Tridecafluorohexyl Groups: The tridecafluorohexyl groups can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bithiophene core with a tridecafluorohexyl halide (e.g., tridecafluorohexyl iodide) in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorinated alkyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydro derivatives.
Substitution: Substituted derivatives with nucleophiles replacing the fluorinated alkyl groups.
Aplicaciones Científicas De Investigación
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its unique fluorescence properties.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of high-performance coatings, lubricants, and surfactants due to its hydrophobic and oleophobic properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene is largely dependent on its application. In the context of organic electronics, the compound functions by facilitating charge transport through its conjugated bithiophene core. The fluorinated alkyl groups enhance the compound’s solubility and stability, allowing for better film formation and performance in devices.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-Bis(trifluoromethyl)phenylacetic acid
- 3,4-Bis(3-nitrofurazan-4-yl)furoxan
- 3,4-Bis(3-fluorodinitromethylfurazan-4-oxy)furazan
Uniqueness
3,3’-Bis(tridecafluorohexyl)-2,2’-bithiophene stands out due to its high degree of fluorination, which imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it particularly suitable for applications requiring robust and durable materials.
Propiedades
Número CAS |
630045-87-3 |
|---|---|
Fórmula molecular |
C20H4F26S2 |
Peso molecular |
802.3 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-2-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C20H4F26S2/c21-9(22,11(25,26)13(29,30)15(33,34)17(37,38)19(41,42)43)5-1-3-47-7(5)8-6(2-4-48-8)10(23,24)12(27,28)14(31,32)16(35,36)18(39,40)20(44,45)46/h1-4H |
Clave InChI |
YGKXQOWSWQFNAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C2=C(C=CS2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


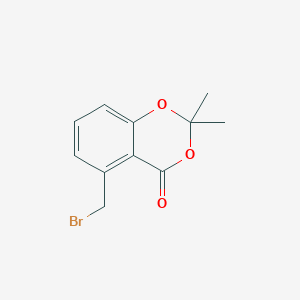
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
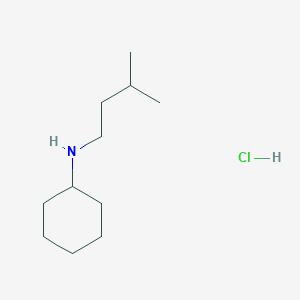
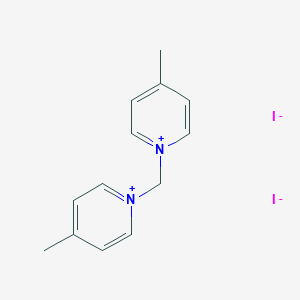
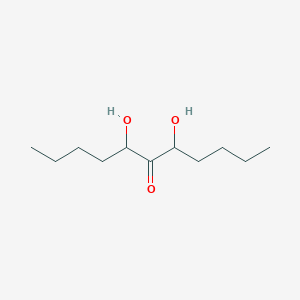
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
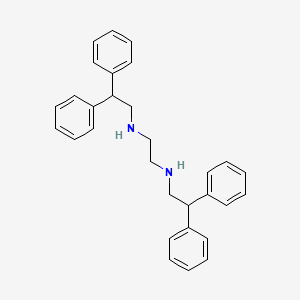

![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
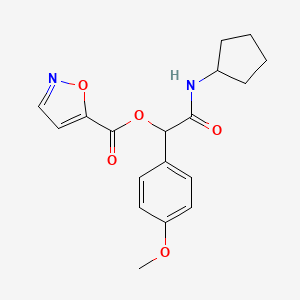
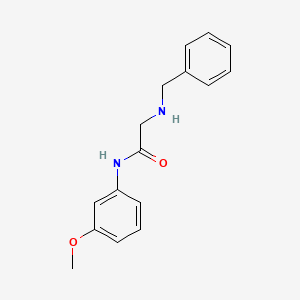
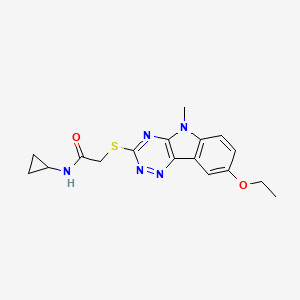

![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
